Fragment-based synthesis enables efficient construction of complex indazole scaffolds by coupling pre-functionalized modules. For 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid, a tripartite disconnection approach divides the molecule into: (1) a 6-bromoindazole core, (2) halogen sources for electrophilic substitution, and (3) an acetic acid side chain [5] [10]. The 6-bromo-1H-indazole fragment (CAS: 79762-41-9) serves as the primary building block due to its commercial availability and positional reactivity. Strategic ring functionalization precedes side-chain installation to prevent decarboxylation or halogen scrambling during synthesis [6].
Disconnection Site | Fragment | Synthetic Objective |
---|---|---|
C3-Iodo substituent | N-Iodosuccinimide (NIS) | Regioselective C3 electrophilic substitution |
C4-Acetic acid side-chain | Bromoacetic acid derivatives | Nucleophilic aromatic substitution or Pd-catalyzed coupling |
C6-Bromo substituent | 6-Bromoindazole | Pre-functionalized core |
The indazole nitrogen atoms pose significant challenges during fragment assembly due to their nucleophilic character, which can lead to undesired alkylation or acylation byproducts. To mitigate this, temporary N1-protection using groups like tetrahydropyranyl (THP) is employed prior to C4-functionalization [10]. This strategy was demonstrated in PLK4 inhibitor syntheses, where Sonogashira coupling on THP-protected 6-bromoindazole preceded iodination and acid side-chain installation [10]. Additionally, multistep convergent routes minimize side-reactions by isolating halogenation and carboxylation into discrete stages, improving overall yields to >75% [7].
Regioselective halogenation of the indazole scaffold requires precise control over electronic and steric factors. The C3 position of 1H-indazoles undergoes facile electrophilic iodination using N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or THF, yielding 3-iodo intermediates without disrupting the C6-bromo substituent [1] [10]. This selectivity arises from the higher nucleophilicity of C3 compared to C4/C7, as confirmed by computational studies of indazole π-electron density [7]. Subsequent C4-acetic acid installation is achieved via Pd-catalyzed carbonylation or nucleophilic displacement of C4-haloindazoles.
Substrate | Halogenation Reagent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
6-Bromo-1H-indazole | NIS | DMF, 25°C, 12h | C3 >99% | 85 |
2-(6-Bromo-1H-indazol-3-yl)acetic acid | Bromine/AcOH | 80°C, 2h | C4 bromination | 70 |
THP-protected 6-bromoindazole | ICl | CH₂Cl₂, 0°C, 1h | C3 >95% | 92 |
The orthogonal reactivity of bromo and iodo substituents enables sequential cross-coupling; for example, the iodo group at C3 participates preferentially in Sonogashira or Suzuki reactions due to its lower bond dissociation energy compared to the C6-bromo substituent [1]. This differential reactivity is exploited in kinase inhibitor syntheses, where C3-iodo serves as the initial coupling site before C6-bromo functionalization [10]. However, competitive dehalogenation can occur during C4-acetic acid introduction, necessitating catalyst optimization. Studies show Pd(PPh₃)₄ with CuI co-catalyst in DMF minimizes protodehalogenation while enabling efficient carboxylative coupling [7].
The C4-acetic acid side-chain installation employs three primary strategies: (1) nucleophilic displacement of C4-haloindazoles with cyanide followed by hydrolysis, (2) Pd⁰-catalyzed carbonylation of C4-haloindazoles using CO and water, and (3) direct C-H carboxylation using photoredox catalysis [4] [8]. The nucleophilic approach begins with 6-bromo-4-chloroindazole, where chloride displacement by sodium cyanide yields the 4-cyano intermediate. Subsequent hydrolysis with 6M HCl provides 2-(6-bromo-1H-indazol-4-yl)acetic acid (CAS: 944904-66-9), a direct precursor for iodination [6] [7]. This route achieves 65-70% yields but suffers from epimerization risks at C4 if harsh hydrolysis conditions are applied.
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Nucleophilic displacement | 1. NaCN, DMSO; 2. 6M HCl, reflux | Simple reagents, no metal catalysts | Epimerization risk, 2-step route |
Pd-catalyzed carbonylation | Pd₂(dba)₃, CO (g), H₂O, K₂CO₃, 80°C | Direct C-CO₂H formation | Requires high-pressure CO |
Photocatalytic decarboxylative coupling | Ru(bpy)₃Cl₂, Persulfate, blue LED | Mild conditions, functional group tolerance | Low yields for indazoles (∼40%) |
Photocatalytic decarboxylation of α-keto acids has emerged as a green alternative for C-C bond formation, though its application to indazole C4-functionalization remains challenging due to competing photodegradation of the heterocycle [8]. Recent advances demonstrate that sterically hindered bases (e.g., DIPEA) suppress proton-coupled electron transfer (PCET) side reactions, improving yields to 55% for indazole acetic acids [8]. For late-stage diversification, the carboxylic acid moiety undergoes esterification or amide coupling using DCC/DMAP or T3P® reagents, enabling prodrug synthesis or bioconjugation without disrupting halogen substituents [4].
Protecting groups prevent N-alkylation, O-acylation, or ring decomposition during synthetic operations. The N1 nitrogen of indazoles requires protection during C4-functionalization and halogenation due to its nucleophilic character, which can quench electrophilic reagents or catalysts [9] [10]. Tetrahydropyranyl (THP) groups, installed using dihydropyran and p-toluenesulfonic acid (PTSA), provide acid-labile protection compatible with Pd-catalyzed couplings and nucleophilic substitutions [10]. This method demonstrates >90% protection efficiency in PLK4 inhibitor syntheses [10].
Protecting Group | Installation Reagent | Deprotection Conditions | Stability Profile | Compatibility with Halogenation |
---|---|---|---|---|
Tetrahydropyranyl (THP) | Dihydropyran, PTSA | p-TsOH, MeOH/H₂O, 25°C | Stable to base, Pd-catalysis | Excellent |
[2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, DIPEA | TBAF, THF, 25°C | Resists acids, mild oxidants | Good |
tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF | AcOH/H₂O/THF (3:1:1) | Base-stable, acid-sensitive | Moderate (may desilylate) |
For acid-sensitive intermediates, silyl-based protectants like SEM (TBAF-labile) offer orthogonal deprotection [5] [9]. SEM protection was critical in preventing N-alkylation during the Goldberg amination of 6-bromo-3-iodoindazole precursors [10]. However, silyl groups can undergo premigration under basic conditions, limiting their utility in ester hydrolysis steps. Post-functionalization deprotection must avoid strong acids (e.g., TFA) that promote dehalogenation; instead, buffered systems (pH 4-5 citrate) cleanly remove THP without cleaving C-I bonds [9] [10]. The optimal strategy employs THP for Pd-catalyzed steps and SEM for nucleophilic substitutions, achieving overall yields >80% in multistep sequences [10].
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